molecular formula C11H14OS B13182207 3-[(4-Methylphenyl)sulfanyl]butan-2-one

3-[(4-Methylphenyl)sulfanyl]butan-2-one

Cat. No.: B13182207
M. Wt: 194.30 g/mol
InChI Key: ODEBWTNESAHBSZ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a sulfanyl group attached to a butanone backbone, with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]butan-2-one typically involves the reaction of 4-methylthiophenol with 3-butanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the sulfanyl linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with different substituents.

    3-[(4-Methylphenyl)sulfanyl]propan-2-one: Shorter carbon chain.

    3-[(4-Methylphenyl)sulfanyl]butan-3-one: Different position of the carbonyl group.

Uniqueness

3-[(4-Methylphenyl)sulfanyl]butan-2-one is unique due to its specific combination of a sulfanyl group and a butanone backbone, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3

InChI Key

ODEBWTNESAHBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)C

Origin of Product

United States

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